molecular formula C12H16ClNO2 B6360761 Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride CAS No. 1965309-63-0

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B6360761
CAS No.: 1965309-63-0
M. Wt: 241.71 g/mol
InChI Key: VTZIIORMINMTMX-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The hydrochloride salt form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable amine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The carboxylic acid group is then esterified using methanol and an acid catalyst to form the methyl ester.

    Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted pyrrolidines

Scientific Research Applications

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Methyl 5-phenyl-pyrrolidine-2-carboxylate: Similar structure but with a different position of the carboxylate group, leading to different chemical and biological properties.

    Methyl 5-phenyl-pyrrolidine-4-carboxylate: Another positional isomer with distinct reactivity and applications.

    Phenylpyrrolidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 5-phenylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-11(13-8-10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZIIORMINMTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(NC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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